Diethyl N,N-Diisopropylphosphoramidite
Overview
Description
Synthesis Analysis
The synthesis of Diethyl N,N-Diisopropylphosphoramidite involves stepwise reactions that can lead to the formation of structurally diverse compounds. For example, aminolysis of diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate with 3-aminopropanol facilitated the preparation of bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide, which upon further reactions yielded methyl N,N-diisopropylphosphoramidite, a precursor for oligonucleotide glycoconjugates (Katajisto, Heinonen, & Lönnberg, 2004).
Molecular Structure Analysis
The molecular structure of Diethyl N,N-Diisopropylphosphoramidite and related compounds has been extensively analyzed to understand their reactivity and potential for forming complex structures. The reaction of diethyl or diisopropyl azodicarboxylates with phosphorus(III) compounds, for example, leads to a wide array of structurally diverse penta- and hexacoordinate phosphorus compounds, showcasing the compound's versatility (Kumar, S. Kumar, & Swamy, 2006).
Chemical Reactions and Properties
Diethyl N,N-Diisopropylphosphoramidite participates in a variety of chemical reactions, such as the ‘phosphite-triester’ phosphorylation of protected serine-containing peptides, demonstrating its high reactivity and utility in peptide synthesis (Perich & Johns, 1988). It's also been utilized in the synthesis of novel N-(cyclic phosphonate)-substituted phosphoramidothioates (Miao et al., 2007).
Safety And Hazards
Future Directions
The future directions of Diethyl N,N-Diisopropylphosphoramidite are largely dependent on the advancements in the field of oligonucleotide synthesis. As it is a key reagent in this process, any improvements or alternatives to this method could impact the use of Diethyl N,N-Diisopropylphosphoramidite5.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature32.
properties
IUPAC Name |
N-diethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO2P/c1-7-12-14(13-8-2)11(9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFIBXKHKNIZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(N(C(C)C)C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400470 | |
Record name | Diethyl N,N-Diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl N,N-Diisopropylphosphoramidite | |
CAS RN |
42053-26-9 | |
Record name | Diethyl N,N-Diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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